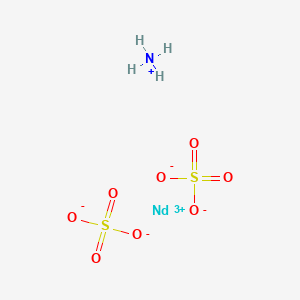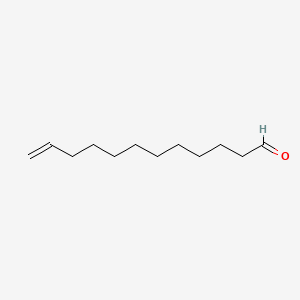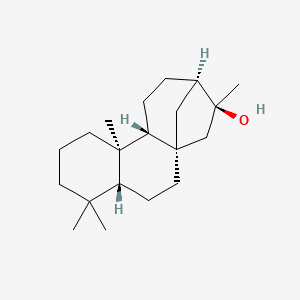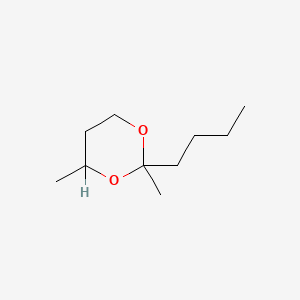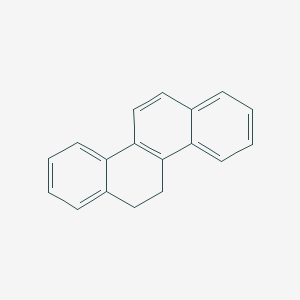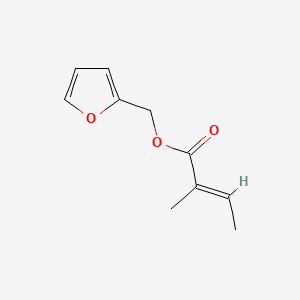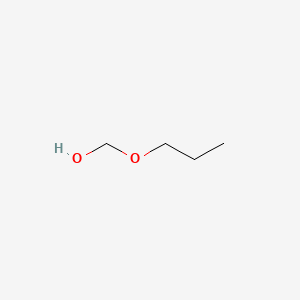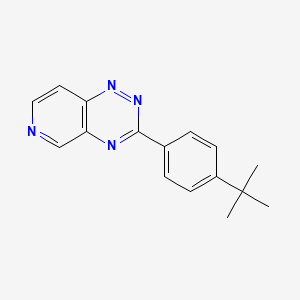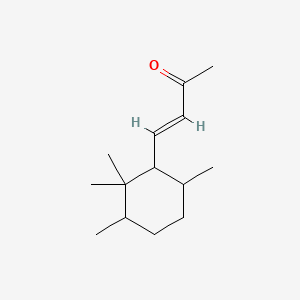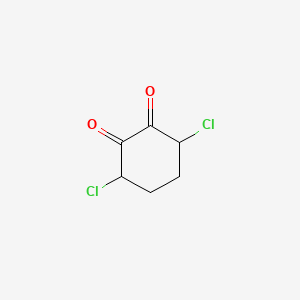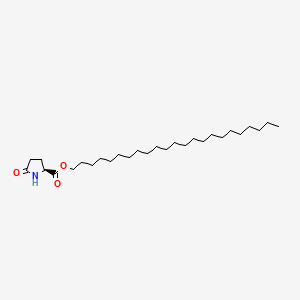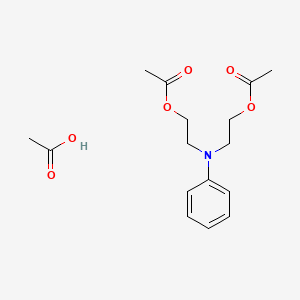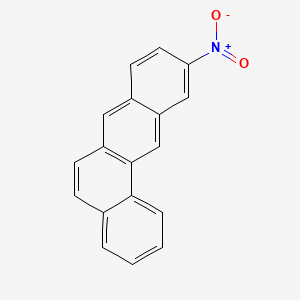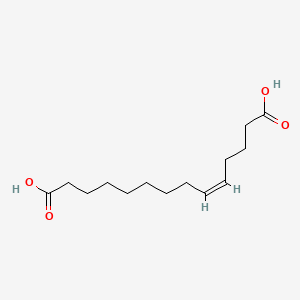
5-Tetradecenedioic acid, (5Z)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Tetradecenedioic acid, (5Z)-: is an unsaturated dicarboxylic acid with the molecular formula C14H24O4 It is characterized by the presence of a double bond at the 5th position in the Z-configuration
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 5-Tetradecenedioic acid, (5Z)- can be synthesized through the ozonolysis of certain dienes followed by reduction. This process involves the reaction of specific dienes with ozone, leading to the formation of ozonides, which are then reduced to yield the desired dicarboxylic acid .
Industrial Production Methods: Industrial production of 5-Tetradecenedioic acid, (5Z)- typically involves large-scale ozonolysis and reduction processes. These methods require specialized equipment and conditions to ensure the efficient and safe production of the compound.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Tetradecenedioic acid, (5Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated dicarboxylic acids.
Substitution: The carboxylic acid groups can participate in substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as alcohols and amines are used under acidic or basic conditions to form esters and amides, respectively.
Major Products:
Oxidation: Higher oxidation state products such as aldehydes and ketones.
Reduction: Saturated dicarboxylic acids.
Substitution: Esters, amides, and other derivatives.
Wissenschaftliche Forschungsanwendungen
5-Tetradecenedioic acid, (5Z)- has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes and receptors.
Wirkmechanismus
The mechanism of action of 5-Tetradecenedioic acid, (5Z)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce apoptosis in tumor cells by affecting the cell cycle and inhibiting human topoisomerase I . The compound’s double bond and carboxylic acid groups play crucial roles in its biological activity.
Vergleich Mit ähnlichen Verbindungen
Tetradecanedioic acid: A saturated dicarboxylic acid with similar molecular weight but lacking the double bond.
Hexadecanedioic acid: Another dicarboxylic acid with a longer carbon chain.
Dodecanedioic acid: A shorter-chain dicarboxylic acid.
Uniqueness: 5-Tetradecenedioic acid, (5Z)- is unique due to the presence of the double bond in the Z-configuration, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
128823-59-6 |
|---|---|
Molekularformel |
C14H24O4 |
Molekulargewicht |
256.34 g/mol |
IUPAC-Name |
(Z)-tetradec-5-enedioic acid |
InChI |
InChI=1S/C14H24O4/c15-13(16)11-9-7-5-3-1-2-4-6-8-10-12-14(17)18/h3,5H,1-2,4,6-12H2,(H,15,16)(H,17,18)/b5-3- |
InChI-Schlüssel |
ZUAMFASDJCGODP-HYXAFXHYSA-N |
Isomerische SMILES |
C(CCC/C=C\CCCC(=O)O)CCCC(=O)O |
Kanonische SMILES |
C(CCCC=CCCCC(=O)O)CCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



